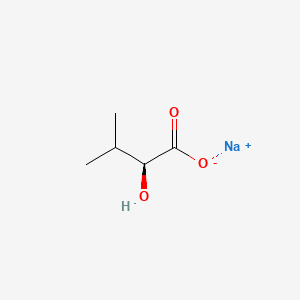

Sodium (S)-2-hydroxy-3-methylbutyrate

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;(2S)-2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.Na/c1-3(2)4(6)5(7)8;/h3-4,6H,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGHJLCKGBLVMB-WCCKRBBISA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203071 | |

| Record name | Sodium (S)-2-hydroxy-3-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54641-19-9 | |

| Record name | Sodium (S)-2-hydroxy-3-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054641199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (S)-2-hydroxy-3-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (S)-2-hydroxy-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Endogenous Metabolism and Biological Occurrence

Mammalian Metabolic Pathways and Origin

The presence and concentration of Sodium (S)-2-hydroxy-3-methylbutyrate in mammals are intrinsically linked to the catabolism of essential amino acids and can be indicative of underlying metabolic states.

(S)-2-hydroxy-3-methylbutyric acid, the conjugate acid of this compound, is a product of the breakdown of branched-chain amino acids (BCAAs), specifically valine, leucine (B10760876), and isoleucine. The catabolism of these essential amino acids is a multi-step process that occurs primarily in the mitochondria of various tissues. A key step in this pathway involves the conversion of the respective α-keto acids of the BCAAs. For instance, during the catabolism of L-valine, it is first transaminated to α-ketoisovalerate. Subsequent enzymatic reactions can lead to the formation of 2-hydroxy-3-methylbutyric acid. This metabolic link underscores the compound's role as a natural product of amino acid metabolism.

(S)-2-hydroxy-3-methylbutyrate has been identified in a variety of human biofluids, which are obtainable through relatively non-invasive to invasive procedures. Its presence in these fluids can serve as a potential biomarker for various physiological and pathological states. The concentrations of this and other hydroxybutyrates have been found to be significantly correlated between serum, saliva, and lachrymal fluid ebi.ac.uk.

Below is a table summarizing the presence of 2-hydroxy-3-methylbutyric acid in different human biofluids.

| Biofluid | Presence Confirmed |

| Urine | Yes preprints.org |

| Blood (Serum/Plasma) | Yes ebi.ac.uk |

| Cerebrospinal Fluid | Yes |

| Saliva | Yes ebi.ac.uk |

| Lachrymal Fluid | Yes ebi.ac.uk |

This table is based on data from various metabolomic studies.

Metabolomic studies have confirmed the presence of 2-hydroxy-3-methylbutyric acid in the human placenta preprints.org. The placenta is a complex organ with high metabolic activity, and the identification of this compound suggests its involvement in the intricate biochemical processes occurring during gestation.

While the metabolomic composition of non-human primate ocular tissues is an area of active research, specific data confirming the presence of this compound in these tissues is not extensively documented in the currently available scientific literature. General metabolomic studies of primate ocular tissues have identified numerous compounds, but a specific focus on this particular metabolite is not prominent.

Elevated levels of 2-hydroxy-3-methylbutyric acid (also referred to as 2-hydroxyisovaleric acid in some literature) have been identified in the urine of patients with a range of metabolic disorders preprints.org. Its accumulation often signals a disruption in normal metabolic pathways.

The following table details some of the metabolic disorders associated with altered levels of this metabolite.

| Metabolic Disorder | Role of (S)-2-hydroxy-3-methylbutyrate |

| Phenylketonuria (PKU) | Identified as a metabolite in the urine of patients with PKU preprints.org. |

| Methylmalonic Acidemia | Found in the urine of individuals with this disorder preprints.org. |

| Lactic Acidosis | Detected in the urine of patients with lactic acidosis preprints.org. |

| Propionic Acidemia | A known urinary metabolite in this condition preprints.org. |

| Isovaleric Acidemia | Identified in the urine of affected individuals preprints.org. |

| Maple Syrup Urine Disease (MSUD) | A metabolite found in the urine of patients with MSUD preprints.org. |

This table is compiled from findings reported in human metabolome databases and research literature.

Microbial Metabolism and Presence in Biological Systems

The metabolism of (S)-2-hydroxy-3-methylbutyrate is not limited to mammals; it also plays a role in microbial systems.

2-Hydroxy-3-methylbutyric acid has been identified as a metabolite in the yeast Saccharomyces cerevisiae youtube.com. In this organism, its presence is linked to the metabolism of the amino acid valine. Research has shown its involvement in the metabolic pathway that converts valine to isobutyl alcohol youtube.com. This highlights the conserved nature of certain metabolic pathways across different biological kingdoms.

Presence in Bacteria (e.g., Streptomyces cavourensis, Streptomyces bacillaris)

Streptomyces species possess the genetic and enzymatic machinery for the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine nih.govnih.gov. The degradation pathways of these amino acids are known to generate precursors for various branched-chain fatty acids and other secondary metabolites nih.govresearchgate.net. Specifically, the catabolism of valine can lead to the formation of isobutyryl-CoA, a key intermediate in the biosynthesis of various compounds nih.gov. The initial steps of BCAA catabolism involve transamination to the corresponding α-keto acids, which can then be oxidatively decarboxylated. It is conceivable that a reduction of the α-keto acid intermediate of valine metabolism, α-ketoisovalerate, could yield 2-hydroxy-3-methylbutyrate.

While research has identified the production of various organic acids and complex secondary metabolites by Streptomyces nih.govnih.govaensiweb.com, the specific isolation of (S)-2-hydroxy-3-methylbutyric acid from S. cavourensis or S. bacillaris has not been reported. Further metabolomic studies on these specific strains are required to confirm its presence.

Characterization as a Bioactive Metabolite in Lactobacillaceae (e.g., Limosilactobacillus fermentum)

In contrast to the speculative presence in Streptomyces, this compound is a well-characterized bioactive metabolite produced by several species within the Lactobacillaceae family, including Limosilactobacillus fermentum. In this context, the compound is often referred to by its acid form, 2-hydroxy-3-methylbutyric acid or 2-hydroxyisovaleric acid.

A study focusing on branched-chain hydroxy acids (BCHAs) in Lactobacillaceae identified 2-hydroxy-3-methyl isovaleric acid (HMVA) as one of the key bioactive metabolites. The production of HMVA was observed in various strains, including Limosilactobacillus fermentum. The primary metabolic pathway for its synthesis involves the conversion of the branched-chain amino acid valine. This bioconversion is a multi-step process initiated by transamination of valine to its corresponding α-keto acid, 2-ketoisovaleric acid. Subsequently, this keto acid is reduced by a hydroxy acid dehydrogenase to form 2-hydroxy-3-methylbutyric acid.

The production of this BCHA can vary significantly between different species and even strains of Lactobacillaceae. For instance, research has shown that Limosilactobacillus fermentum is a notable producer of this compound. The bioactive nature of 2-hydroxy-3-methylbutyric acid derived from lactic acid bacteria is an area of active research. For example, a study on Lactobacillus paracasei demonstrated that its metabolite, 2-hydroxy-3-methylbutyric acid, promotes the proliferation of intestinal epithelial cells. This effect is mediated through the upregulation of the MYC signaling pathway, highlighting a potential role for this compound in gut health.

The table below summarizes the production of 2-hydroxy-3-methyl isovaleric acid (HMVA) by a representative strain of Limosilactobacillus fermentum as detailed in a comparative metabolomics study.

| Bacterial Strain | Precursor | Mean Production of HMVA (µM) |

| Limosilactobacillus fermentum | Valine | 15.8 |

Biochemical Roles and Molecular Mechanisms of Action Preclinical and in Vitro Studies

Modulation of Cellular Proliferation and Gene Expression

Recent preclinical and in vitro research has illuminated the significant role of Sodium (S)-2-hydroxy-3-methylbutyrate in fundamental cellular processes, particularly in the context of intestinal health. Studies have demonstrated its capacity to influence intestinal epithelial cell (IEC) proliferation through the modulation of key signaling pathways and gene expression.

(S)-2-hydroxy-3-methylbutyric acid, a metabolite derived from Lactobacillus paracasei BD5115, has been shown to promote the proliferation of intestinal epithelial cells (IECs). nih.govfrontiersin.orgnih.gov In a mouse model utilizing a high-fat diet, metabolites from this bacterial strain were confirmed to enhance the proliferation of these critical cells lining the intestinal tract. nih.govfrontiersin.orgnih.gov This proliferative effect is crucial for maintaining the integrity and function of the intestinal barrier.

The mechanism underlying the pro-proliferative effects of (S)-2-hydroxy-3-methylbutyric acid on IECs involves the upregulation of the MYC signaling pathway. nih.govfrontiersin.orgnih.gov The MYC gene is a well-established regulator of cell growth, proliferation, and metabolism. Research has confirmed that (S)-2-hydroxy-3-methylbutyric acid promotes the expression of the MYC gene, thereby driving the proliferation of intestinal epithelial cells. nih.govfrontiersin.orgnih.gov

Table 1: Effect of (S)-2-hydroxy-3-methylbutyric acid on MYC Gene Expression

| Treatment | Target Gene | Effect on Expression | Implication for Cellular Process |

|---|---|---|---|

| (S)-2-hydroxy-3-methylbutyric acid | MYC | Upregulation | Promotion of Cellular Proliferation |

Further investigation into the molecular mechanism has revealed a novel signaling pathway for MYC gene regulation mediated by (S)-2-hydroxy-3-methylbutyric acid. nih.govfrontiersin.orgnih.gov Single-cell sequencing has identified that the bZIP transcription factor MAFF is specifically expressed in certain intestinal epithelial cells. nih.govfrontiersin.org It was discovered that MAFF interacts with the c-myc promoter-binding protein 1 (MBP1). nih.govfrontiersin.orgnih.gov This MAFF/MBP1 complex then binds to the MYC promoter, leading to an increase in MYC gene expression. nih.gov Therefore, (S)-2-hydroxy-3-methylbutyric acid regulates MYC gene expression through this MAFF/MBP1 interaction, providing a detailed understanding of its mode of action. nih.govfrontiersin.orgnih.gov

Table 2: Molecular Interactions in MYC Gene Upregulation by (S)-2-hydroxy-3-methylbutyric acid

| Molecule | Interacting Partner | Action | Outcome |

|---|---|---|---|

| (S)-2-hydroxy-3-methylbutyric acid | (Implicitly) MAFF/MBP1 Pathway | Induces | Upregulation of MYC |

| MAFF | MBP1 | Forms a complex | Binds to MYC promoter |

| MAFF/MBP1 Complex | MYC Promoter | Binds | Promotes MYC gene expression |

Interconnections with Branched-Chain Amino Acid (BCAA) Metabolism

This compound is a metabolite of the branched-chain amino acid leucine (B10760876). Its biochemical actions are, therefore, interconnected with the broader pathways of BCAA metabolism. The influence of structurally similar hydroxy acids on key enzymes and regulatory pathways in BCAA degradation provides a basis for understanding the potential roles of this compound.

Branched-chain aminotransferase (BCAT) is a key enzyme that catalyzes the initial, reversible step in the catabolism of BCAAs, converting them into their respective branched-chain α-keto acids (BCKAs). mdpi.com While direct studies on the inhibitory effect of (S)-2-hydroxy-3-methylbutyrate on BCAT are limited, research on related BCAA metabolites, such as α-ketoisocaproate (KIC), has shown regulatory effects within the BCAA metabolic pathway. nih.gov For instance, the accumulation of BCKAs has been found to inhibit the mitochondrial pyruvate (B1213749) carrier, which in turn affects glucose homeostasis. nih.gov This demonstrates that metabolites downstream of the BCAT reaction can exert regulatory feedback on related metabolic pathways. Another related hydroxy acid, DL-α-hydroxy-isocaproic acid (HICA), which is also a leucine metabolite, is considered to have anti-catabolic properties by reducing muscle protein degradation. nih.gov

The regulation of BCAA degradation is a complex process involving both post-translational modifications and transcriptional control. While there is no direct evidence linking (S)-2-hydroxy-3-methylbutyrate to protein ADP-ribosylation, the broader regulatory roles of BCAA metabolites on gene expression are recognized. The expression of genes involved in BCAA catabolism is known to be altered in connection with glucose homeostasis. nih.govbiorxiv.org Transcription factors such as KLF15 and PGC-1α are known to regulate the expression of BCAT. researchgate.net Furthermore, BCAA metabolites themselves can influence transcriptional programs. For example, BCAA catabolism can drive adipocyte differentiation by activating mTORC1 and promoting the expression of adipogenic master regulators. biorxiv.org This suggests that BCAA metabolites, as a class, can have significant effects on the transcriptional landscape governing metabolic processes, although a specific role for (S)-2-hydroxy-3-methylbutyrate in protein ADP-ribosylation within this context remains to be elucidated.

Synthetic and Biocatalytic Production Methodologies for Research

General Considerations for Chiral Synthesis

The synthesis of chiral α-hydroxy acids, including (S)-2-hydroxy-3-methylbutyrate, requires precise control over stereochemistry to obtain the desired enantiomer. A variety of strategies have been developed to achieve this, often categorized as chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, α-amino acids can be converted to their corresponding α-hydroxy acids through diazotization reactions. This method involves treating the amino acid with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium to replace the amino group with a hydroxyl group, typically with retention of the original stereochemistry.

Asymmetric Catalysis: This powerful technique employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. For α-hydroxy acids, methods like the asymmetric hydrogenation of α-keto esters or the asymmetric dihydroxylation of α,β-unsaturated esters are common. For example, ruthenium-based catalysts have been effectively used in the stereoselective hydrogenation of 2-keto esters to yield chiral 2-hydroxy esters.

Chiral Auxiliaries: In this method, a prochiral substrate is covalently bonded to a chiral auxiliary, a molecule that directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically pure product. While effective, this method requires stoichiometric amounts of the often-expensive auxiliary and involves additional reaction steps for attachment and removal.

One innovative approach reported in the literature is the palladium-catalyzed C(sp³)–H alkylation of lactic acid, assisted by an 8-aminoquinoline (B160924) auxiliary. This method provides a direct way to access various chiral α-hydroxy acids by forming a new carbon-carbon bond at the β-position of lactic acid, though it is more suited for creating derivatives with different alkyl side chains rather than directly synthesizing 2-hydroxy-3-methylbutyrate itself.

Microbial and Enzymatic Routes for Related Hydroxy Acids

Biocatalysis offers an increasingly attractive alternative to traditional chemical synthesis, often providing high enantioselectivity and milder reaction conditions. Microbial fermentation and isolated enzyme-catalyzed reactions are key methodologies in this domain.

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. While poly(3-hydroxybutyrate) (P3HB) is the most common type, the incorporation of other monomer units can tailor the polymer's properties. Research has shown that it is possible to incorporate 2-methyl-3-hydroxybutyrate (B1258522) (also referred to as 3-hydroxy-2-methylbutyrate or 3H2MB) into these polymers using recombinant bacteria.

One successful strategy involves the use of recombinant Escherichia coli engineered to express a PHA synthase from Aeromonas caviae (PhaCAc). nih.govnih.gov When these recombinant cells are cultivated in the presence of tiglic acid as a carbon source, they produce a novel copolymer, poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) or P(3HB-co-3H2MB). nih.govnih.gov The incorporation of the 3H2MB monomer can reach up to 37 mol%. nih.govnih.gov

Similarly, wild-type bacterial strains such as Alcaligenes eutrophus (now known as Cupriavidus necator) and Burkholderia cepacia have been shown to synthesize a terpolyester consisting of 3-hydroxybutyric acid (3HB), 3-hydroxyvaleric acid (3HV), and 2-methyl-3-hydroxybutyric acid (2Me3HB) when tiglic acid is supplied as a carbon source, either alone or with gluconic acid. nih.gov In these cases, the incorporation of the 2Me3HB monomer was found to be in the range of 1–2 mol%. nih.gov This demonstrates the metabolic potential of these organisms to utilize precursors like tiglic acid for the synthesis of α-methylated hydroxy acids.

Table 1: Microbial Production of PHAs Containing 2-Methyl-3-hydroxybutyrate

| Microorganism | Strain Type | Substrate(s) | Product | Monomer Composition | Reference |

| Escherichia coli LS5218 | Recombinant (expressing PhaCAc) | Tiglic Acid, Glucose | P(3HB-co-3H2MB) | Up to 37 mol% 3H2MB | nih.govnih.gov |

| Alcaligenes eutrophus | Wild-type | Tiglic Acid | P(3HB-co-3HV-co-2Me3HB) | 1-2 mol% 2Me3HB | nih.gov |

| Burkholderia cepacia | Wild-type | Tiglic Acid, Gluconic Acid | P(3HB-co-3HV-co-2Me3HB) | 1-2 mol% 2Me3HB | nih.gov |

Lactic acid bacteria (LAB) are well-known for their role in food fermentation, contributing significantly to the flavor and aroma profiles of products like cheese, yogurt, and sourdough bread. A key aspect of this is their ability to produce esters, which are often associated with fruity and pleasant aromas. This ester synthesis is catalyzed by intracellular esterase enzymes. conicet.gov.ar

LAB esterases can catalyze the formation of esters through two primary mechanisms:

Esterification: The direct reaction between a carboxylic acid and an alcohol.

Alcoholysis: A transferase reaction involving an existing ester (like a glyceride) and an alcohol. conicet.gov.artandfonline.com

Research has demonstrated that various LAB species, including those from the genera Lactobacillus, Oenococcus, and Pediococcus, possess the ability to synthesize a range of ethyl esters, such as ethyl butanoate, ethyl hexanoate, ethyl acetate (B1210297), and ethyl lactate, when the necessary precursors (the corresponding acid and ethanol) are available. conicet.gov.arnih.gov The efficiency of this synthesis can be strain-dependent and is often limited by the concentration of the precursor molecules. nih.gov Studies on LAB isolated from cheeses have shown that ester-forming activities are generally higher through the esterification pathway compared to the alcoholysis pathway. conicet.gov.ar

While direct studies detailing the specific formation of ethyl 2-hydroxy-3-methylbutanoate (B1261901) by LAB esterases are not prevalent, the broad substrate specificity of these enzymes suggests a strong potential for this reaction. Given the presence of (S)-2-hydroxy-3-methylbutyric acid (a metabolite of the amino acid isoleucine) and ethanol (B145695) (a common product of heterofermentative LAB metabolism) in certain fermented environments, it is biochemically plausible that LAB esterases could catalyze their condensation to form ethyl (S)-2-hydroxy-3-methylbutanoate. The esterase EstA, found in several LAB species, has been implicated in the synthesis of ethyl acetate and ethyl lactate, highlighting the capability of these enzymes to act on hydroxy acids. nih.gov

Table 2: Examples of Ester Synthesis by Lactic Acid Bacteria Esterases

| LAB Species | Ester(s) Produced | Primary Mechanism | Key Findings | Reference |

| Lactobacillus casei | Ethyl butanoate, Ethyl hexanoate | Esterification & Alcoholysis | High variability among strains; Esterification generally more active. | conicet.gov.ar |

| Lactobacillus plantarum | Ethyl butanoate, Ethyl hexanoate | Esterification & Alcoholysis | Showed significant ester-synthesizing activity. | conicet.gov.ar |

| Companilactobacillus crustorum | Ethyl acetate, Ethyl lactate | Esterification | Ester production was limited by precursor availability in a sourdough simulation. | nih.gov |

| Levilactobacillus zymae | Ethyl acetate, Ethyl lactate | Esterification | Demonstrated ester biosynthesis capacity dependent on precursors. | nih.gov |

Analytical Methodologies for Research Quantification

Chromatographic Techniques

Chromatography, particularly gas chromatography, offers high resolution for separating complex biological mixtures and distinguishing between stereoisomers.

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of 2-hydroxy-3-methylbutyric acid, allowing for the determination of their relative proportions in a sample. The separation is typically achieved by using a chiral stationary phase, often based on modified cyclodextrins. gcms.czicm.edu.pl

A common approach involves a two-step derivatization process to enhance the volatility and chromatographic properties of the analyte. sigmaaldrich.com First, the carboxylic acid group is esterified, for example, by using methanolic HCl to form the methyl ester. Subsequently, the hydroxyl group is acylated. This derivatization does not affect the chiral center of the molecule, enabling the separation of the D and L enantiomers on a suitable chiral column. sigmaaldrich.com

One established method involves converting the enantiomers into diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters. nih.gov These diastereomers can then be separated on common achiral capillary columns, such as DB-5 or DB-17. This indirect approach allows for effective separation with high resolution, making it possible to determine the enantiomeric distribution in biological samples like urine. nih.gov The elution order of the stereoisomers is determined by the specific chiral stationary phase and the derivatization agent used. researchgate.net For instance, using different acetylation reagents, such as acetic anhydride (B1165640) versus trifluoroacetic anhydride, can result in a reversal of the elution order for the D and L enantiomers. sigmaaldrich.com

Table 1: Example of GC Column and Conditions for Chiral Analysis

| Parameter | Value |

|---|---|

| Column Type | CP-Chirasil-Dex CB |

| Stationary Phase | Derivatized β-cyclodextrin |

| Derivatization | Conversion to volatile esters/amides |

| Detection | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

| Application | Separation of (R)- and (S)-2-hydroxy-3-methylbutyrate |

This table presents typical parameters for the chiral GC analysis of 2-hydroxy-3-methylbutyrate.

Spectrometric Techniques

Spectrometric methods, especially Nuclear Magnetic Resonance (NMR), are invaluable for both the structural confirmation and quantification of metabolites in complex biological fluids, often with minimal sample preparation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information and allows for the quantification of metabolites in biological samples. nih.gov For the analysis of Sodium (S)-2-hydroxy-3-methylbutyrate, one-dimensional (1D) ¹H NMR spectroscopy is commonly used. hmdb.ca The resulting spectrum provides unique signals for the different protons in the molecule, and the signal intensity is directly proportional to the metabolite's concentration. bohrium.com

In aqueous solutions such as biofluids (e.g., plasma, urine), the chemical shifts of the protons of 2-hydroxy-3-methylbutyrate are distinct. The proton attached to the carbon bearing the hydroxyl group (α-proton) typically appears as a doublet, while the protons of the two methyl groups of the isopropyl moiety appear as distinct doublets. bmrb.io The methine proton of the isopropyl group appears as a multiplet.

For unambiguous identification, two-dimensional (2D) NMR experiments like [¹H,¹³C]-HSQC (Heteronuclear Single Quantum Coherence) can be employed. bohrium.combmrb.io These techniques correlate protons with their directly attached carbon atoms, providing greater resolution and confidence in metabolite identification. Quantification can be achieved by integrating the area of a specific NMR peak and comparing it to the signal of a known concentration standard. bohrium.com While NMR is generally less sensitive than mass spectrometry-based methods, its high reproducibility and non-destructive nature make it a robust tool in metabolomics. nih.govmdpi.com

Table 2: Typical ¹H NMR Chemical Shifts for (S)-2-hydroxy-3-methylbutyric Acid

| Atom | Author Nomenclature | Chemical Shift (ppm) |

|---|---|---|

| H (on C2) | H10 | 3.831 |

| H (on C3) | H9 | 2.005 |

| CH₃ (on C3) | H11/H12 | 0.954 |

| CH₃ (on C3) | H11/H12 | 0.821 |

Data acquired in D₂O at 500 MHz, referencing DSS at 298K, pH 7.4. bmrb.io Note: this compound is the sodium salt of this acid.

Emerging Research Perspectives and Future Directions

Elucidation of Novel Metabolic Pathways and Physiological Functions

Sodium (S)-2-hydroxy-3-methylbutyrate is primarily understood as a product of amino acid catabolism. It originates from the metabolism of branched-chain amino acids like valine, leucine (B10760876), and isoleucine, and also from ketogenesis. hmdb.ca The established pathway involves the transamination of leucine to its corresponding α-keto acid, α-ketoisocaproate (KIC). A portion of this KIC is metabolized in the liver by a soluble dioxygenase, known as α-ketoisocaproate oxygenase, which converts KIC to a hydroxylated form. nih.govresearchgate.net This enzymatic action is proposed to function as a "safety valve" to prevent the excessive accumulation of KIC in the body. nih.gov

While this core metabolic origin is known, emerging research aims to uncover novel pathways and more specific physiological functions beyond this role. Current investigations are focused on several key areas:

Signaling Roles: Researchers are exploring whether this compound, or its acid form, acts as a signaling molecule, similar to other metabolites. This involves investigating its potential to influence intracellular signaling cascades, such as the mTOR pathway, which is a central regulator of cell growth and protein synthesis and is known to be influenced by leucine. biorxiv.org

Inter-organ Transport and Communication: The presence of 2-hydroxy-3-methylbutyric acid in human placenta suggests it may play a role in fetal development or maternal-fetal metabolic communication. hmdb.ca Future studies are aimed at understanding its transport mechanisms across different tissues and its function as a potential metabolic messenger between organs.

Gut Microbiome Interactions: The gut microbiome can produce a vast array of metabolites that influence host physiology. A future research direction is to determine if gut bacteria can produce or metabolize (S)-2-hydroxy-3-methylbutyrate and how this microbial contribution might impact host metabolic health.

These investigations are moving the understanding of this compound from being a simple metabolic byproduct to a potentially active participant in complex physiological regulation.

In-depth Characterization of Stereospecific Biological Activities

Chirality is a critical factor in biological systems, as enantiomers of the same molecule can have vastly different physiological effects and pharmacokinetic profiles. The "(S)" designation in this compound refers to a specific three-dimensional arrangement of its atoms. However, research directly comparing the biological activities of the (S)-enantiomer with its mirror image, the (R)-enantiomer, is currently limited.

The importance of such stereospecific investigation is highlighted by research on other structurally similar metabolites. For example, studies on the ketone body 3-hydroxybutyrate (B1226725) (3-OHB) have demonstrated clear enantiomer-specific cardiovascular effects. In an animal model, the L-3-OHB enantiomer was found to exert a stronger hemodynamic response, increasing cardiac output more significantly than the D-3-OHB form. nih.govnih.gov This difference was linked to distinct pharmacokinetics, where L-3-OHB resulted in higher circulating levels, while D-3-OHB was more rapidly taken up and metabolized by the myocardium. nih.govnih.gov

Future research on 2-hydroxy-3-methylbutyrate must focus on in-depth stereospecific characterization to determine if similar differences exist between its (S) and (R) forms. Key research questions include:

Receptor and Enzyme Interactions: Do the (S) and (R) enantiomers bind to specific receptors or enzymes with different affinities?

Metabolic Fate: Are the two enantiomers metabolized through different pathways or at different rates?

Functional Outcomes: Do they elicit different, or even opposing, physiological responses in cellular or animal models?

Answering these questions is crucial for understanding the precise biological role of the naturally occurring (S)-enantiomer and for the development of any potential therapeutic applications.

Development of Advanced Bioreactor Systems for Research-Scale Production

To facilitate in-depth research, a reliable and scalable supply of pure (S)-2-hydroxy-3-methylbutyrate is necessary. While chemical synthesis is possible, biotechnological production using engineered microorganisms in bioreactors offers a promising route for creating specific enantiomers from renewable resources. Research in this area is focused on metabolic engineering and process optimization.

A significant advancement has been the development of a synthetic de novo biosynthetic pathway for producing the related compound β-hydroxy-β-methylbutyrate (HMB) in the bacterium Escherichia coli. This work provides a blueprint for producing similar compounds. The process involved engineering E. coli with heterologous enzymes from the mevalonate (B85504) and myxobacterial iso-fatty acid pathways to convert the central metabolite acetyl-CoA into HMB-CoA, which is then hydrolyzed to HMB.

Key aspects of developing these advanced bioreactor systems include:

Pathway Engineering: Introducing and optimizing the expression of genes encoding the necessary enzymes to create a novel production pathway in a microbial host.

Host Strain Optimization: Modifying the host's native metabolism to direct more carbon flux towards the desired product and eliminate competing pathways.

Process Optimization: Fine-tuning bioreactor conditions such as pH, temperature, oxygen levels, and nutrient feeding strategies to maximize yield and productivity.

The table below summarizes the reported achievements in the bench-top bioreactor production of HMB, demonstrating the potential of this approach for research-scale manufacturing.

| Parameter | Value |

| Microorganism | Engineered Escherichia coli |

| Carbon Source | Glucose |

| Production Titer | 17.7 g/L |

| Cultivation Time | Not specified |

| Bioreactor Type | Bench-top |

Future work will likely focus on adapting these systems for the stereospecific production of (S)-2-hydroxy-3-methylbutyrate and scaling up the process for broader research and potential commercial use.

Theoretical and Computational Modeling of Biological Interactions and Pathways

Theoretical and computational modeling provides powerful tools for predicting how a molecule like this compound might interact with biological systems and for understanding its role within larger metabolic networks. These in silico approaches can guide and accelerate experimental research.

Modeling of Metabolic Pathways: Computational models of the leucine metabolic pathway have been developed to predict the effects of genetic modifications and to optimize the production of downstream metabolites. nih.gov For instance, kinetic models that incorporate the complex signaling and metabolic feedback loops, such as the mTOR pathway, are being used to simulate how changes in leucine metabolism affect muscle protein synthesis and breakdown. biorxiv.orgbiorxiv.org These system-level models can help generate hypotheses about the regulatory roles of metabolites like (S)-2-hydroxy-3-methylbutyrate within this network.

Modeling of Molecular Interactions: At the molecular level, computational techniques can predict the interactions between a ligand and a protein target.

Molecular Docking: This method simulates the binding of a small molecule into the active site of a target protein, such as an enzyme or receptor. For (S)-2-hydroxy-3-methylbutyrate, docking studies could be used to screen for potential protein targets and to understand why one enantiomer might bind more strongly than another. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a QSAR model for inhibitors of an enzyme involved in leucine metabolism, for example, researchers could predict the activity of novel compounds, including derivatives of 2-hydroxy-3-methylbutyrate. mdpi.com

The table below outlines the types of computational models and their potential applications for studying this compound.

| Modeling Technique | Application | Potential Insights |

| Kinetic Pathway Modeling | Simulating the flux of metabolites through the leucine catabolic pathway. | Understanding the impact of (S)-2-hydroxy-3-methylbutyrate levels on the overall network and identifying potential regulatory roles. biorxiv.orgnih.gov |

| Molecular Docking | Predicting the binding pose and affinity of (S)- and (R)-enantiomers to specific enzymes or receptors. | Identifying potential biological targets and explaining stereospecific effects at a molecular level. jppres.com |

| QSAR | Relating structural features of 2-hydroxy-3-methylbutyrate derivatives to a specific biological activity (e.g., enzyme inhibition). | Guiding the design of new molecules with enhanced or modified activity. nih.govmdpi.com |

While specific computational studies on this compound are not yet widely published, the application of these established in silico methods represents a critical future direction for elucidating its biological function and interactions.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing Sodium (S)-2-hydroxy-3-methylbutyrate with high enantiomeric purity?

- Methodology:

- Chiral Resolution: Use (S)-specific catalysts or enzymes (e.g., lipases) to resolve racemic mixtures. Ethyl (S)-(+)-3-hydroxybutyrate (CAS 56816-01-4) synthesis via stereoselective reduction of ketones with sodium triacetoxyhydroborate (NaBH(OAc)₃) is a documented approach .

- Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose-based columns) for purification, as validated for structurally similar hydroxybutyrate derivatives .

- Key Metrics: Enantiomeric excess (ee) >98% via polarimetry or chiral HPLC.

Q. How can Sodium HMB be detected and quantified in biological matrices like plasma or urine?

- Analytical Techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for separation. Quantify via MRM transitions (e.g., m/z 118→73 for HMB) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) identifies characteristic peaks: δ 1.05 (d, 3H, CH₃), δ 2.25 (m, 1H, CH), δ 3.85 (dd, 1H, OH) .

Q. What structural features distinguish Sodium HMB from its stereoisomers or analogs?

- Key Differences:

- Stereochemistry: The (S)-configuration at C2 differentiates it from (R)-enantiomers, confirmed via X-ray crystallography or circular dichroism (CD) .

- Functional Groups: The α-hydroxycarboxylate moiety (vs. β-hydroxy in 3-hydroxybutyrate) affects solubility and metabolic pathways .

Advanced Research Questions

Q. How does Sodium HMB influence branched-chain amino acid (BCAA) metabolism, and what experimental models validate these interactions?

- Mechanistic Insights:

- In Vivo Models: Rodent studies show HMB inhibits BCAA catabolism by downregulating branched-chain α-keto acid dehydrogenase (BCKDH), reducing urinary 3-hydroxyisobutyrate (a BCAA metabolite) .

- Cell Culture: Use HepG2 cells with ¹³C-labeled leucine to track HMB’s impact on BCAA flux via GC-MS .

- Contradictions: Some studies report HMB as a BCAA metabolite, while others classify it as an independent regulator—highlighting the need for isotopic tracing .

Q. What experimental design challenges arise in studying Sodium HMB’s stability under physiological conditions?

- Key Challenges:

- pH Sensitivity: Sodium HMB degrades in acidic environments (e.g., gastric fluid). Simulate intestinal pH (6.8–7.4) for stability assays .

- Temperature-Dependent Racemization: Prolonged storage at >25°C reduces ee. Use lyophilized samples stored at -80°C to mitigate .

Q. How can researchers resolve contradictions in reported HMB bioactivity across metabolic studies?

- Data Reconciliation Strategies:

- Dose-Response Analysis: Compare studies using equivalent molar doses (e.g., 50–100 mg/kg in rodents) to normalize effects .

- Population Stratification: Meta-analyses should account for variables like age, diabetes status, and baseline BCAA levels .

Q. What advanced techniques optimize enzymatic vs. chemical synthesis of Sodium HMB for scalable production?

- Comparative Approaches:

- Enzymatic Synthesis: Recombinant E. coli expressing HMB dehydrogenase achieves ~80% yield but requires cofactor regeneration .

- Chemical Synthesis: Asymmetric hydrogenation of α-ketoisovalerate with Ru-BINAP catalysts achieves higher throughput but lower ee (90–95%) .

Tables for Key Data

Table 1: Comparison of Synthesis Methods for Sodium HMB

| Method | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Enzymatic Resolution | 75–80 | >99% | |

| Chiral Chromatography | 60–65 | 98% | |

| Asymmetric Catalysis | 85–90 | 90–95% |

Table 2: Metabolic Associations of Sodium HMB in Human Studies

| Study Type | Population | Key Finding | Contradictions |

|---|---|---|---|

| Cohort (n=18) | T2D Patients | 18–36% ↑ diabetes risk (RR 1.18–1.36) | Confounding by BCAA levels |

| RCT (n=50) | Healthy Adults | No significant effect on glucose | Dose-dependent variability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。